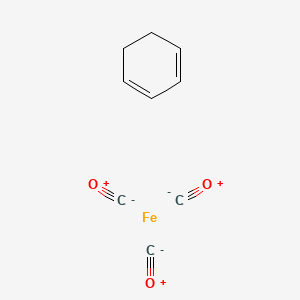
Cyclohexadiene iron tricarbonyl
Overview
Description
Cyclohexadiene iron tricarbonyl is an organometallic compound that features a cyclohexadiene ligand coordinated to an iron center, which is further bonded to three carbonyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. It serves as a model compound for studying metal-ligand interactions and has applications in various chemical processes.
Mechanism of Action
Target of Action
Cyclohexadiene iron tricarbonyl is a complex formed from cyclohexadiene and iron tricarbonyl . The primary target of this compound is the cyclohexadiene molecule itself. The iron tricarbonyl acts as a catalyst, facilitating the reaction of the cyclohexadiene .
Mode of Action
The mode of action involves the formation of a complex between cyclohexadiene and iron tricarbonyl . This complex reacts with hydride-abstracting reagents to give the cyclohexadienyl derivative . The iron tricarbonyl acts as a catalyst, accelerating the reaction without being consumed in the process .
Biochemical Pathways
Cyclohexadiene and its derivatives are known to participate in cycloaddition reactions, such as the diels-alder reaction . These reactions are crucial in the synthesis of complex organic molecules.
Result of Action
The result of the action of this compound is the formation of a cyclohexadienyl derivative . This derivative can be further reacted with other compounds to form more complex molecules. The exact molecular and cellular effects would depend on the specific reactions that the derivative undergoes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexadiene iron tricarbonyl can be synthesized through a photochemical reaction involving iron pentacarbonyl and cyclohexadiene. The reaction typically involves the irradiation of a mixture of iron pentacarbonyl and cyclohexadiene with ultraviolet light, leading to the formation of the desired tricarbonyl complex . Another method involves the reaction of cyclohexadiene with iron pentacarbonyl in the presence of a suitable solvent under reflux conditions .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organometallic compounds, the methods used in laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production include the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexadiene iron tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can lead to the formation of iron(0) species.
Substitution: The carbonyl ligands in this compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydride-abstracting agents, such as triphenylmethyl fluoroborate, and oxidizing agents, such as thallium(III) tris(trifluoroacetate) . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation reactions can produce iron(III) species .
Scientific Research Applications
Cyclohexadiene iron tricarbonyl has several scientific research applications, including:
Comparison with Similar Compounds
Cyclohexadiene iron tricarbonyl can be compared with other similar compounds, such as:
Norbornadiene iron tricarbonyl: This compound features a norbornadiene ligand instead of cyclohexadiene and exhibits different reactivity and applications.
Cyclooctatetraene iron tricarbonyl: This compound has a cyclooctatetraene ligand and is used in different chemical processes.
The uniqueness of this compound lies in its specific ligand coordination and the resulting reactivity, which makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
carbon monoxide;cyclohexa-1,3-diene;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8.3CO.Fe/c1-2-4-6-5-3-1;3*1-2;/h1-4H,5-6H2;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNCEUCQDGRASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CC=C1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



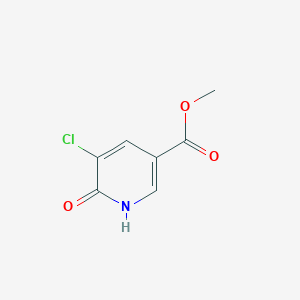


![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)
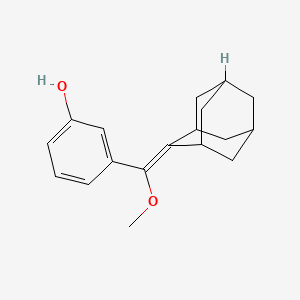
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)
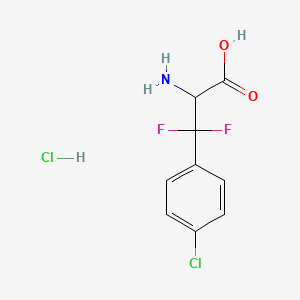
![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)

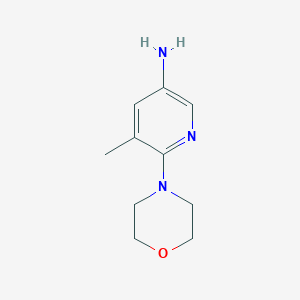
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)


